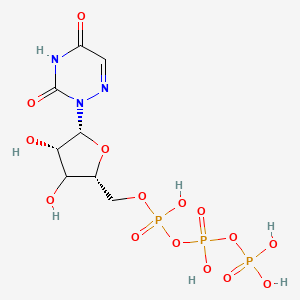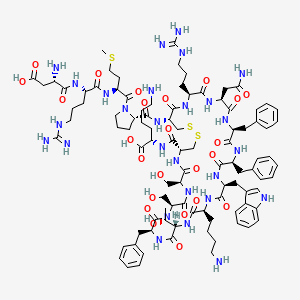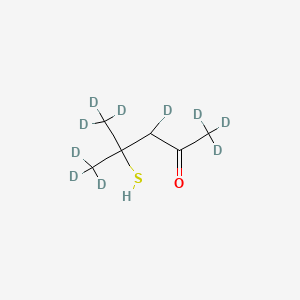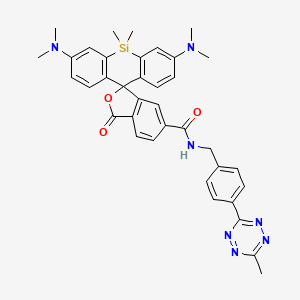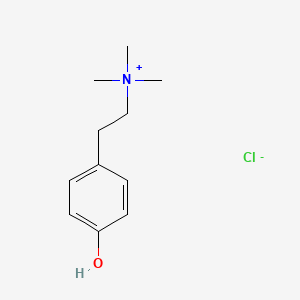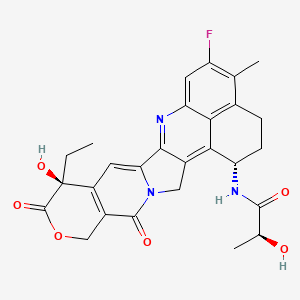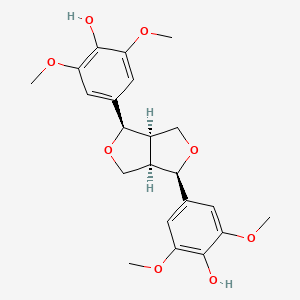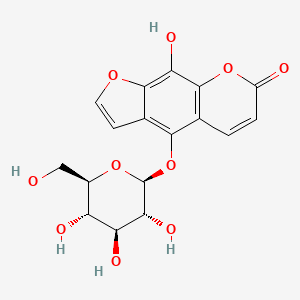
8-Hydroxy-5-O-beta-D-glucopyranosylpsoralen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-5-O-beta-D-glucopyranosylpsoralen is a natural product derived from the Psoralea genus, belonging to the Fabaceae family . It is a coumarin glucoside with the chemical formula C17H16O10 and a molecular weight of 380.3 g/mol . This compound is known for its various applications in pharmacological research and as a reference standard .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-5-O-beta-D-glucopyranosylpsoralen involves the glycosylation of psoralen derivatives. The reaction typically requires the use of glycosyl donors and acceptors under specific conditions. For instance, the glycosylation reaction can be carried out using a glucopyranosyl donor in the presence of a catalyst such as silver triflate (AgOTf) and a base like triethylamine (TEA) in an anhydrous solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the compound can be isolated from natural sources such as Psoralea plants using chromatographic techniques. The isolation process involves extraction, purification, and characterization using various spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-5-O-beta-D-glucopyranosylpsoralen undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The glucopyranosyl moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted glucopyranosylpsoralen compounds .
Scientific Research Applications
8-Hydroxy-5-O-beta-D-glucopyranosylpsoralen has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Hydroxy-5-O-beta-D-glucopyranosylpsoralen involves its interaction with cellular components. It can intercalate into DNA and form covalent bonds upon exposure to ultraviolet (UV) light, leading to the formation of DNA cross-links. This property makes it useful as a photosensitizing agent in phototherapy . The compound also targets various molecular pathways, including those involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Marmesinin: Another coumarin glucoside with similar structural features.
Tert-O-beta-D-glucopyranosyl-heraclenol: A glucoside derivative with comparable biological activities.
1’-O-beta-D-glucopyranosyl (2R, 3S)-3-hydroxynodakenetin: A related compound with similar glycosylation patterns.
Uniqueness
8-Hydroxy-5-O-beta-D-glucopyranosylpsoralen is unique due to its specific hydroxylation and glycosylation patterns, which contribute to its distinct chemical and biological properties. Its ability to act as a photosensitizing agent and its potential therapeutic applications set it apart from other similar compounds .
Properties
Molecular Formula |
C17H16O10 |
|---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
9-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C17H16O10/c18-5-8-10(20)11(21)12(22)17(25-8)27-14-6-1-2-9(19)26-16(6)13(23)15-7(14)3-4-24-15/h1-4,8,10-12,17-18,20-23H,5H2/t8-,10-,11+,12-,17+/m1/s1 |
InChI Key |
SZLNHCJQIHSOJX-BZSFSHPFSA-N |
Isomeric SMILES |
C1=CC(=O)OC2=C1C(=C3C=COC3=C2O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
C1=CC(=O)OC2=C1C(=C3C=COC3=C2O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



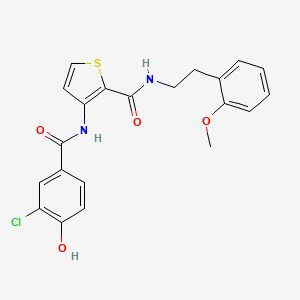
![cyclo[Arg-Arg-D-Pro-Pro-Trp-Arg-Ile-Arg-Ile-D-Arg-Trp-Lys-Arg-Leu]](/img/structure/B12376304.png)
![1-methyl-3-[(5R)-3-[2-[(2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]urea](/img/structure/B12376315.png)
